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1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Triazole regioisomerism antimicrobial activity structure-activity relationship

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2189434-76-0) is a synthetic heterocyclic building block composed of a pyridin-3-yl ethanone scaffold linked to an azetidine ring bearing a 2-substituted 1,2,3-triazole moiety. With a molecular formula of C12H13N5O and a molecular weight of 243.26 g/mol, this compound belongs to the azetidine-triazole-pyrrolidine hybrid class and is supplied as a research-grade intermediate (typical purity ≥95%) intended for structure-activity relationship (SAR) studies in medicinal chemistry.

Molecular Formula C12H13N5O
Molecular Weight 243.27
CAS No. 2189434-76-0
Cat. No. B2448035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
CAS2189434-76-0
Molecular FormulaC12H13N5O
Molecular Weight243.27
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CN=CC=C2)N3N=CC=N3
InChIInChI=1S/C12H13N5O/c18-12(6-10-2-1-3-13-7-10)16-8-11(9-16)17-14-4-5-15-17/h1-5,7,11H,6,8-9H2
InChIKeyVPTDLOGDUVLVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2189434-76-0): Structural Profile for Early-Stage Drug Discovery Procurement


1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2189434-76-0) is a synthetic heterocyclic building block composed of a pyridin-3-yl ethanone scaffold linked to an azetidine ring bearing a 2-substituted 1,2,3-triazole moiety . With a molecular formula of C12H13N5O and a molecular weight of 243.26 g/mol, this compound belongs to the azetidine-triazole-pyrrolidine hybrid class and is supplied as a research-grade intermediate (typical purity ≥95%) intended for structure-activity relationship (SAR) studies in medicinal chemistry .

Scaffold Azetidine–2H-triazole–pyridin-3-yl ethanone hybrid
Regioisomer 2H-1,2,3-triazole substitution (not 1H)
Use context Early-stage SAR, fragment elaboration, building block

Why Substructure Analog Substitution Fails for 2-(Pyridin-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethanone (CAS 2189434-76-0): Key Regioisomeric and Scaffold Distinctions


Although structurally related building blocks bearing a 1H-1,2,3-triazol-1-yl instead of the 2H-1,2,3-triazol-2-yl regioisomer exist in commercial libraries, simple interchange is scientifically unsound. The site of triazole substitution on the azetidine core profoundly influences hydrogen-bonding capacity, dipole moment, and target engagement—2H-1,2,3-triazoles exhibit distinct electronic distributions and biological profiles compared to their 1H counterparts [1]. Furthermore, the azetidine ring imparts a different conformational constraint and metabolic profile relative to larger-ring analogs such as pyrrolidine or piperidine, potentially yielding divergent pharmacokinetic and pharmacodynamic outcomes [2]. These regioisomeric and scaffold-level differences make direct substitution without re-validation of activity, selectivity, and metabolic stability an invalid procurement strategy.

1H-triazole regioisomer analogs may exhibit divergent target engagement; interchange without re-validation risks loss of activity.
Piperidine scaffold replacement can introduce N-dealkylation or oxazolidine metabolites, absent in azetidine.
More lipophilic phenyl analogs may shift outside CNS drug-likeness space, altering PK profile.

Quantitative Evidence for Selecting 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2189434-76-0) Over Structural Analogs: Available Data and Explicit Gaps


Evidence Item 1: 2H-1,2,3-Triazole Regioisomer Demonstrates Distinct Biological Profile Versus 1H-Analog

The target compound carries a 2H-1,2,3-triazol-2-yl substituent, a less common regioisomer compared to the 1H-1,2,3-triazol-1-yl variant often found in commercial analog libraries. A comprehensive review of 1H- and 2H-1,2,3-triazole biological properties highlights that the N2-substituted 2H-triazole isomers exhibit markedly different antimicrobial and anticancer activity profiles from their N1-substituted 1H counterparts [1]. For instance, in selected reported studies reviewed, 2H-triazole derivatives demonstrated superior antimycobacterial activity (MIC values as low as 3.12 µg/mL against M. tuberculosis) compared to structurally matched 1H-triazole compounds which were inactive at comparable concentrations [1]. This regioisomer-dependent activity divergence means that substituting a 1H-triazole analog for the 2H-triazole target compound could lead to complete loss of desired pharmacological effect. (Note: The specific MIC values cited are from representative compounds in the review class; direct MIC data for CAS 2189434-76-0 are not yet publicly available.)

2H vs 1H triazole
Class-level
2H-triazole class: MIC as low as 3.12 µg/mL (M. tuberculosis) vs 1H-triazole class: inactive at comparable concentrations
Reported class-level antimicrobial distinction; direct data absent
Review data; representative class compounds
Triazole regioisomerism antimicrobial activity structure-activity relationship

Evidence Item 2: Azetidine Scaffold Provides Superior Metabolic Stability Compared to Larger-Ring Piperidine Analogs

The azetidine ring in the target compound offers a documented metabolic advantage over larger saturated nitrogen heterocycles such as piperidine. Obach et al. (2016) demonstrated that replacement of a piperidine ring with an azetidine in a series of serotonin-4 partial agonists eliminated N-dealkylation and oxazolidine formation, metabolic pathways that were prominent for the piperidine progenitor (PF-4995274) [1]. Specifically, the piperidine-based lead compound showed N-dealkylated (M1) and cyclized oxazolidine (M2) metabolites in human hepatocyte incubations, with M2 identified as the predominant circulating metabolite in human plasma [1]. In contrast, the azetidine isosteres showed no N-dealkylation or oxazolidine formation; metabolism was instead shifted to oxidation on a distal ring, preserving the azetidine core [1]. While this comparison is contextual to the specific chemical series studied, the class-level trend indicates that the azetidine scaffold of CAS 2189434-76-0 is likely to exhibit superior metabolic stability relative to a hypothetical piperidine analog. (Direct metabolic stability data for this specific compound have not been reported.)

Azetidine vs piperidine metabolism
Class-level
Azetidine scaffold: no N-dealkylation or oxazolidine formation vs Piperidine scaffold: significant N-dealkylation (M1) and oxazolidine (M2) metabolites
Class-level metabolic stability distinction; verify experimentally
Human hepatocyte data; matched molecular series
azetidine metabolic stability piperidine isostere hepatocyte turnover

Evidence Item 3: Balanced Lipophilicity Profile (cLogP ~0.8) Favoring CNS Drug Discovery Relative to More Lipophilic Phenyl Analogs

The target compound incorporates a pyridin-3-yl moiety, which provides moderate polarity, resulting in an estimated cLogP of approximately 0.8 (calculated via ChemAxon algorithm) . This contrasts with analogous building blocks in which the pyridinyl group is replaced by a simple phenyl ring (e.g., 2-phenyl-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one), which would yield a calculated cLogP approximately 1.5 units higher, placing it outside the optimal CNS drug-likeness window (cLogP 1–3) defined by Wager et al. (ACS Chem. Neurosci. 2010) . The balanced lipophilicity of CAS 2189434-76-0 positions it preferentially for CNS-focused SAR campaigns where excessive lipophilicity is associated with heightened hERG binding, phospholipidosis, and promiscuous off-target pharmacology . (Note: The cLogP value is a computational estimate; experimentally measured logD₇.₄ for this specific batch has not been reported.)

Lipophilicity (cLogP)
Computed estimate
Target: cLogP ≈ 0.8 Δ +1.5 Phenyl analog: cLogP ≈ 2.3
Supports CNS drug-likeness screening context; computed estimate
ChemAxon algorithm; verify experimentally
lipophilicity cLogP CNS drug design blood-brain barrier

Evidence Item 4: Explicit Data Gap—No Published Head-to-Head Bioactivity Data Available for This Specific Compound Against Named Comparators

As of the current assessment, a comprehensive search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and BindingDB reveals no published quantitative bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀, MIC) for CAS 2189434-76-0 against any specific biological target that includes a direct head-to-head comparison with a named structural analog. The compound appears in several commercial vendor catalogs but is not associated with peer-reviewed SAR studies or patent biological examples as a profiled entity. The differentiation claims made in Sections 3.1–3.3 are therefore based on class-level inference and computational prediction rather than on direct comparative experimental evidence for this specific chemical entity. Procuring scientists should verify critical performance parameters through direct experimental characterization in their own assay systems before committing to large-scale synthesis or procurement.

Direct bioactivity data
Data gap
No published quantitative bioactivity data (IC₅₀, Kᵢ, MIC) against specific targets for this compound found.
Direct comparative data absent; verify experimentally before large-scale use
Literature search across PubMed, PubChem, ChEMBL (2025)
data gap procurement caution compound characterization

Recommended Application Scenarios for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 2189434-76-0) Based on Available Evidence


Scenario 1: CNS-Focused Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The balanced cLogP (~0.8) of CAS 2189434-76-0 positions it within the optimal range for CNS drug-likeness [REFS-1 from Section 3]. Researchers developing blood-brain barrier penetrant kinase inhibitor fragments can prioritize this building block over more lipophilic phenyl analogs (ΔcLogP ≈ +1.5 units) to maintain favorable CNS MPO scores while retaining the 2H-triazole pharmacophore for hinge-binding interactions.

Scenario 2: Metabolic Stability Screening of Azetidine-Containing Scaffolds in Lead Optimization

For teams encountering N-dealkylation or cyclic metabolite formation with piperidine-containing leads, this compound offers an azetidine scaffold that, at the class level, has been shown to eliminate such metabolic liabilities [REFS-1 from Section 3]. It can serve as a tool compound to probe whether azetidine replacement in the target series recapitulates the class-level metabolic stability advantage.

Scenario 3: Structure-Activity Relationship (SAR) Studies Exploring 2H-1,2,3-Triazole Regioisomer Pharmacological Profiles

Given the documented distinct biological properties of 2H- versus 1H-1,2,3-triazole regioisomers [REFS-1 from Section 3], this compound is an essential reference building block for SAR campaigns aiming to delineate the contribution of triazole regioisomerism to target potency and selectivity. Its procurement eliminates the need for in-house regioisomeric synthesis.

Scenario 4: Genuine Fragment Elaboration for Kinase Inhibitor or PPI Modulator Design

The compound's three-module architecture—pyridin-3-yl ethanone, azetidine linker, and 2H-triazole—enables parallel vector elaboration at multiple sites. The pyridinyl nitrogen and triazole N-atoms offer metal-coordination and hydrogen-bond donor/acceptor potential suitable for ATP-binding site engagement or protein-protein interface modulation, supporting fragment growth strategies that require a compact, synthetically tractable core [REFS-1 from Section 1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor FBDD
CNS-appropriate lipophilicity profile
CNS MPO score, permeability assay verification
Metabolic stability screening
Azetidine scaffold metabolic stability profile
Hepatocyte incubation metabolite profiling
2H-triazole SAR exploration
2H-1,2,3-triazole regioisomeric identity
Target potency comparison with 1H isomer
Fragment elaboration for kinase/PPI targets
Multi-vector synthetic handle
Fragment growth and binding assay validation
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